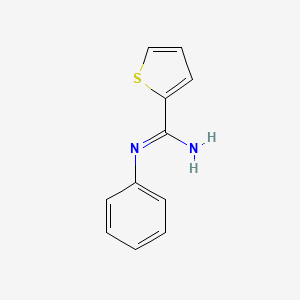

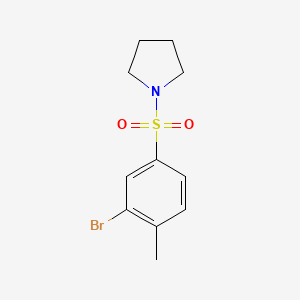

![molecular formula C8H13NO2 B1277497 2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid CAS No. 724772-99-0](/img/structure/B1277497.png)

2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

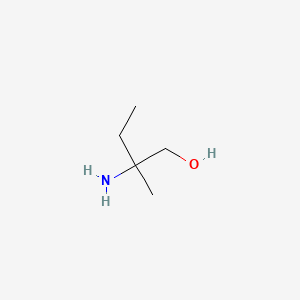

2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid (AMBCA) is a cyclic carboxylic acid that is commonly used in laboratory experiments and scientific research. It is a versatile compound with a wide range of applications, due to its unique structure and properties. AMBCA has been used in a variety of fields, including biochemistry, physiology, and pharmaceuticals.

Aplicaciones Científicas De Investigación

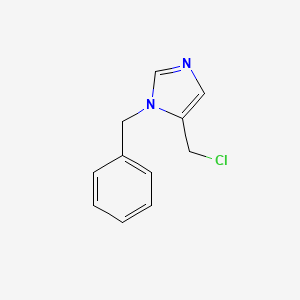

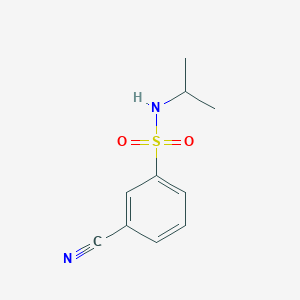

Synthesis and Chemical Characterization

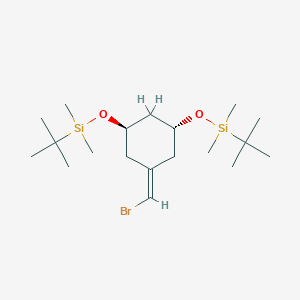

Synthesis of 2-(Aminomethyl)cyclopropane-1,1-dicarboxylic Acid The synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid was achieved through a novel procedure involving iodocarbocyclization, azidation, saponification, and reduction of dimethyl 2-allylmalonate. This synthetic route is significant for avoiding reactions that lead to undesirable products, such as ring opening of the cyclopropane ring or lactamisation, ensuring the integrity of the cyclopropane structure in the final product (Mangelinckx et al., 2019).

Biological and Biomedical Applications

Inhibition of Plant Ethylene Production Cyclopropane-1,1-dicarboxylic acid and its analogs, including 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, have been identified as inhibitors of the wound ethylene produced by Lycopersicum esculentum fruit discs. These compounds were found to inhibit apple 1-aminocyclopropane-1-carboxylic acid oxidase, a key enzyme in the ethylene biosynthesis pathway, indicating potential applications in agriculture and food preservation to delay ripening and spoilage (Dourtoglou & Koussissi, 2000).

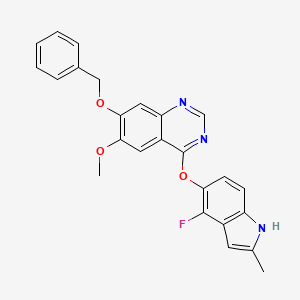

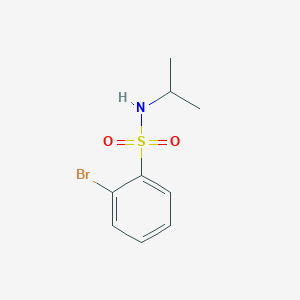

Antifungal, Antimicrobial, Antiviral, and Antitumoral Activities Compounds containing the cyclopropane moiety, including 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, have been recognized for their broad spectrum of biological activities. These activities range from antifungal and antimicrobial to antiviral and antitumoral, highlighting the compound's potential in pharmaceutical research and drug development (Coleman & Hudson, 2016).

Chemical Applications

Conformational Restriction in Biologically Active Compounds The cyclopropane ring structure in compounds like 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid is instrumental in restricting the conformation of biologically active compounds, thereby enhancing activity and allowing for the investigation of bioactive conformations. This property is crucial for designing drugs with improved efficacy and specificity (Kazuta, Matsuda, & Shuto, 2002).

Propiedades

IUPAC Name |

1-(aminomethyl)-2-cyclopropylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c9-4-8(7(10)11)3-6(8)5-1-2-5/h5-6H,1-4,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSIEVRSYDELIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC2(CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434439 |

Source

|

| Record name | 2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid | |

CAS RN |

724772-99-0 |

Source

|

| Record name | 2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.